Dasotraline

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

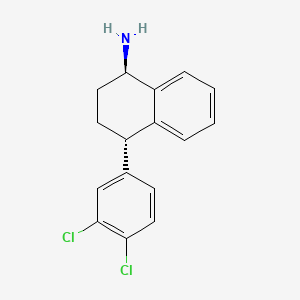

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPXSILJHWNFMK-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217855 | |

| Record name | Dasotraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-05-3 | |

| Record name | Dasotraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675126-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasotraline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasotraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasotraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASOTRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D28EY0L5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Dasotraline on Dopamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasotraline, also known as SEP-225289, is a novel monoamine reuptake inhibitor that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1][2][3] It is structurally a stereoisomer of desmethylsertraline, an active metabolite of the selective serotonin reuptake inhibitor (SSRI) sertraline.[2] this compound is characterized as a dopamine and norepinephrine reuptake inhibitor (DNRI), exhibiting a potent inhibitory effect on both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker effect on the serotonin transporter (SERT).[4][5][6]

A defining feature of this compound is its unique pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, ranging from 47 to 77 hours.[7][8] This profile allows for stable plasma concentrations over a 24-hour period with once-daily dosing, which differentiates it from many other psychostimulants.[7][9][10] This guide provides an in-depth examination of the core mechanism of action of this compound at the dopamine transporter, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

Core Mechanism of Action at the Dopamine Transporter

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT).[7] DAT is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[11][12] Its principal function is to actively transport dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal.[12][13]

This compound binds to DAT and blocks this reuptake process. By inhibiting DAT, this compound causes an increase in the concentration and prolongs the residence time of dopamine in the synaptic cleft. This enhanced availability of synaptic dopamine leads to increased stimulation of postsynaptic dopamine receptors, thereby augmenting dopaminergic signaling.

It is critical to distinguish this compound's mechanism from that of dopamine-releasing agents like amphetamine. This compound is a pure reuptake inhibitor and does not induce the non-vesicular release of dopamine from the presynaptic terminal.[5][7][14] This distinction is pharmacologically significant and is believed to contribute to its different clinical and safety profile, including a potentially reduced risk of abuse.[7] Studies in non-human primates have shown that even with intravenous administration, this compound exhibits a slower rate of brain entry and DAT occupancy compared to methylphenidate, leading to a more gradual increase in synaptic dopamine levels.[15]

Quantitative Data on Transporter Inhibition

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its interaction with monoamine transporters.

Table 1: In Vitro Potency of this compound at Human Monoamine Transporters

| Transporter | Parameter | Value (nM) | Reference |

| Dopamine Transporter (hDAT) | IC50 | 3 | [4][7][16] |

| Dopamine Transporter (hDAT) | IC50 | 4 | [11][17][18][19] |

| Norepinephrine Transporter (hNET) | IC50 | 4 | [4][7][16] |

| Norepinephrine Transporter (hNET) | IC50 | 6 | [11][17][18][19] |

| Serotonin Transporter (hSERT) | IC50 | 15 | [4][16] |

| Serotonin Transporter (hSERT) | IC50 | 11 | [11][17][18][19] |

IC50 (Half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the transporter's activity.

Table 2: Ex Vivo and In Vivo Transporter Occupancy of this compound

| Species | Assay Type | Transporter | Parameter | Value | Reference |

| Mouse | Ex vivo Occupancy | DAT | TO50 | 32 ng/ml | [4] |

| Mouse | Ex vivo Occupancy | NET | TO50 | 109 ng/ml | [4] |

| Mouse | Ex vivo Occupancy | SERT | TO50 | 276 ng/ml | [4] |

| Baboon | SPECT Imaging | DAT | % Occupancy | 87% (at 0.2 mg/kg IV) | [4] |

| Baboon | SPECT Imaging | NET | % Occupancy | 20% (at 0.2 mg/kg IV) | [4] |

| Baboon | SPECT Imaging | SERT | % Occupancy | 20% (at 0.2 mg/kg IV) | [4] |

| Human | PET Study | DAT | % Occupancy | 50% (at 4.5 ng/ml plasma conc.) | [9][14] |

TO50 (50% Transporter Occupancy) is the total plasma concentration required to achieve 50% occupancy of the target transporter.

Experimental Protocols

The quantitative data presented above were generated using specific and rigorous experimental methodologies. Below are detailed descriptions of the key protocols employed.

Protocol 1: In Vitro Radiometric Functional Uptake Assay

This assay is used to determine the IC50 values of this compound for monoamine transporters.

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with the cDNA encoding for the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic like G418) and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in a Krebs-Ringer-HEPES buffer.

-

Inhibition Assay:

-

A range of concentrations of this compound (or vehicle control) is pre-incubated with the cell suspension for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

The uptake reaction is initiated by adding a constant, low concentration of a radiolabeled substrate (e.g., [3H]dopamine for hDAT, [3H]norepinephrine for hNET, or [3H]5-HT for hSERT).

-

Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., benztropine for hDAT).

-

-

Termination and Measurement:

-

After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the cells (containing internalized radiolabel) from the buffer.

-

The filters are washed multiple times with ice-cold buffer to remove any non-internalized radiolabel.

-

The filters are then placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the control (vehicle) wells. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.

Protocol 2: Ex Vivo Transporter Occupancy in Mice

This method assesses the degree to which this compound binds to transporters in the brain after systemic administration.

-

Animal Dosing: Male C57BL/6 mice are administered various doses of this compound (or vehicle) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

-

Tissue Collection: At a predetermined time point after dosing (e.g., 1-2 hours), animals are euthanized, and brains are rapidly excised and dissected on ice to isolate specific regions rich in the transporters of interest (e.g., striatum for DAT, frontal cortex for NET, and hypothalamus for SERT).

-

Homogenate Preparation: The isolated brain tissue is homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl) and centrifuged. The resulting pellet is washed and resuspended to create a membrane preparation.

-

Radioligand Binding:

-

Aliquots of the membrane preparation are incubated with a specific radioligand for the target transporter (e.g., [3H]WIN 35,428 for DAT).

-

The incubation is performed at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

-

Non-specific binding is determined in parallel samples containing a saturating concentration of a known inhibitor.

-

-

Measurement and Analysis:

-

The binding reaction is terminated by rapid filtration over glass fiber filters.

-

Filters are washed, and radioactivity is counted via liquid scintillation.

-

The amount of specific binding in drug-treated animals is compared to that in vehicle-treated animals to calculate the percentage of transporter occupancy for each dose. The TO50 is then calculated from the dose-occupancy curve.

-

Visualizations: Pathways and Workflows

Mechanism of this compound at the Dopaminergic Synapse

Caption: this compound blocks the dopamine transporter (DAT), preventing dopamine reuptake.

Workflow for In Vitro Radiometric Uptake Assay

Caption: Experimental workflow for determining this compound's IC50 value.

Pharmacokinetic and Pharmacodynamic Relationship of this compound

Caption: Relationship between this compound's PK, PD, and clinical profile.

Conclusion

This compound is a potent inhibitor of the dopamine and norepinephrine transporters. Its primary mechanism of action involves blocking the reuptake of dopamine at the presynaptic DAT, leading to increased dopaminergic neurotransmission.[4][7] This action is achieved without stimulating dopamine release, distinguishing it from amphetamine-like compounds.[7][14] The quantitative data consistently demonstrate a high affinity for DAT, preferential to SERT.[4] Furthermore, its unique pharmacokinetic properties—slow absorption and a long elimination half-life—result in a gradual onset of DAT occupancy and stable plasma levels.[7][15] This profile is thought to underpin its therapeutic effects and contribute to a lower potential for abuse, making this compound a pharmacologically distinct agent in the landscape of CNS medications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. In vitro and in vivo pharmacological characterization of this compound, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 6. Efficacy and safety of this compound in attention-deficit hyperactivity disorder: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of this compound in Children With ADHD: A Laboratory Classroom Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. psychiatrist.com [psychiatrist.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. seragpsych.com [seragpsych.com]

- 13. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The rate of this compound brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. glpbio.com [glpbio.com]

- 19. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthetic pathways leading to (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, a potent selective serotonin reuptake inhibitor (SSRI) commonly known as sertraline. This document outlines both racemic and enantioselective synthetic routes, offering detailed experimental protocols and quantitative data to support research and development in medicinal chemistry and drug manufacturing.

Introduction

Sertraline is a widely prescribed antidepressant used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1][2][3] The molecule possesses two chiral centers, leading to four possible stereoisomers. The therapeutically active isomer is the (1S,4S)-enantiomer.[4] This guide will detail the chemical synthesis of the specific (1R,4S) isomer, which is a diastereomer of the active compound, and will also cover the synthesis of the racemic mixture from which the desired (1S,4S) enantiomer is typically resolved.

Racemic Synthesis of Sertraline

The most common industrial approach to sertraline involves a racemic synthesis followed by chiral resolution. This method is often favored for its cost-effectiveness and scalability. The key steps involve the synthesis of an intermediate tetralone, followed by reductive amination and subsequent separation of the desired enantiomer.

Synthesis of 4-(3,4-dichlorophenyl)-1-tetralone

The synthesis commences with the Friedel-Crafts reaction between α-naphthol and 1,2-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield the key intermediate, 4-(3,4-dichlorophenyl)-1-tetralone.[5][6][7]

In a suitable reactor, α-naphthol (1.0 mole) is dissolved in ortho-dichlorobenzene (500 ml). Anhydrous aluminum chloride (2.1 moles) is added portion-wise over 20 minutes, causing an exothermic reaction. The mixture is then heated to 60-70°C for one hour. Following the reaction, the mixture is cooled and hydrolyzed with water. The organic layer is separated and concentrated under vacuum to recover the ortho-dichlorobenzene. The crude product is then recrystallized from a mixture of methyl ethyl ketone and methanol to yield 4-(3,4-dichlorophenyl)-1-tetralone as a light beige solid.[5]

Reductive Amination of 4-(3,4-dichlorophenyl)-1-tetralone

The tetralone intermediate undergoes reductive amination with methylamine to form racemic sertraline. This can be achieved through the formation of an imine (Schiff base) followed by reduction.

4-(3,4-dichlorophenyl)-1-tetralone (1 mole) is dissolved in an appropriate solvent such as ethanol or n-propyl alcohol. The solution is cooled, and monomethylamine (3-7 moles) is added. The mixture is heated in a pressure-rated vessel to 85-100°C for 12-16 hours.[8] The resulting imine can be isolated or, more commonly, reduced in situ. For the reduction, a catalyst such as palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO3) is added, and the mixture is hydrogenated under pressure (e.g., 3 bar) at room temperature until hydrogen uptake ceases.[9] Alternatively, chemical reducing agents like sodium borohydride can be used.[10][11]

Resolution of Racemic Sertraline

The final step in the racemic route is the resolution of the enantiomers. This is typically achieved by diastereomeric salt formation using a chiral resolving agent, most commonly D-(-)-mandelic acid.[12][13][14]

The racemic sertraline base is dissolved in a suitable solvent, such as ethanol. D-(-)-mandelic acid (approximately 0.9 mole equivalents) is added, and the mixture is heated to reflux to dissolve the components.[8] The solution is then slowly cooled to allow for the selective crystallization of the (1S,4S)-sertraline mandelate salt. The salt is collected by filtration. The desired (1S,4S)-sertraline free base can be liberated by treating the salt with a base, such as sodium hydroxide, and extracting with an organic solvent.[13]

Enantioselective Synthesis of Sertraline

To circumvent the need for resolution and improve the overall efficiency, several enantioselective syntheses of sertraline have been developed. These routes aim to establish the desired stereochemistry early in the synthetic sequence.

One notable approach involves an intramolecular nucleophilic addition to an imine.[15][16][17] This synthesis begins with 3,4-dichlorocinnamic acid and utilizes a chiral auxiliary to introduce the stereocenter.

Key Steps in an Enantioselective Synthesis

-

Chiral Auxiliary Attachment: 3,4-dichlorocinnamic acid is converted to a chiral imide using (S)-2-phenyloxazolidinone.

-

Conjugate Addition: A Grignard reagent derived from 2-bromobenzaldehyde dimethyl acetal undergoes a copper-mediated conjugate addition to the chiral imide, establishing the C4 stereocenter with high diastereoselectivity.

-

Reduction and Functional Group Manipulations: The imide is reduced to an alcohol, which is then converted to an iodoaldehyde.

-

Intramolecular Cyclization: The iodoaldehyde is reacted with methylamine to form an imine, which then undergoes a metal-halide exchange followed by an intramolecular cyclization to yield sertraline as a single diastereomer.[15]

Data Presentation

Table 1: Summary of Yields for Racemic Sertraline Synthesis

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference(s) |

| Synthesis of 4-(3,4-dichlorophenyl)-1-tetralone | α-naphthol | 4-(3,4-dichlorophenyl)-1-tetralone | 1,2-dichlorobenzene, AlCl₃, 60-70°C | 61 | [5] |

| Imine Formation | Tetralone Intermediate | N-methylimine | Methylamine, n-propyl alcohol, 100°C | ~92 | [8] |

| Catalytic Hydrogenation | N-methylimine | Racemic Sertraline | H₂, Pd/C, ethanol, room temperature, 3 bar | High | [9] |

| Resolution with D-(-)-mandelic acid | Racemic Sertraline | (1S,4S)-Sertraline Mandelate | D-(-)-mandelic acid, ethanol, crystallization | ~36 (from tetralone) | [8] |

Table 2: Characterization Data for Key Intermediates and Sertraline

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Spectroscopic Data Highlights | Reference(s) |

| 4-(3,4-dichlorophenyl)-1-tetralone | C₁₆H₁₂Cl₂O | 291.17 | 104-105 | ¹H NMR and ¹³C NMR consistent with structure. | [5] |

| Racemic Sertraline | C₁₇H₁₇Cl₂N | 306.23 | - | ¹H NMR and ¹³C NMR consistent with structure. | [1] |

| (1S,4S)-Sertraline Hydrochloride | C₁₇H₁₈Cl₃N | 342.69 | 243-245 | Specific optical rotation. | - |

| (1S,4S)-Sertraline Mandelate | C₂₅H₂₅Cl₂NO₃ | 486.38 | 187-189 | Characterized by melting point and used for chiral resolution. | [18] |

Mandatory Visualizations

Racemic Synthesis Workflow

Caption: Workflow for the racemic synthesis of sertraline.

Enantioselective Synthesis Pathway

Caption: Key transformations in an enantioselective sertraline synthesis.

Conclusion

The synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine and its therapeutically active (1S,4S) diastereomer can be accomplished through both racemic and enantioselective strategies. While the racemic approach followed by chiral resolution remains a robust and common industrial method, ongoing research into more efficient enantioselective routes highlights the continuous innovation in synthetic organic chemistry. This guide provides foundational knowledge and detailed protocols to aid researchers and professionals in the field of drug development and manufacturing.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. ClinPGx [clinpgx.org]

- 5. US5019655A - Method of preparing 4-dichlorophenyl-1-tetralones - Google Patents [patents.google.com]

- 6. 4-(3,4-Dichlorophenyl)-1-tetralone|79560-19-3 [benchchem.com]

- 7. US6262308B1 - Process for the preparation of racemic sertraline - Google Patents [patents.google.com]

- 8. datapdf.com [datapdf.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. gctlc.org [gctlc.org]

- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2006091732A1 - Processes for preparing sertraline - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Efficient enantioselective synthesis of sertraline, a potent antidepressant, via a novel intramolecular nucleophilic addition to imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. datapdf.com [datapdf.com]

- 18. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]

Technical Guide: Dasotraline's Effect on Neurotransmitter Levels in the Prefrontal Cortex

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the pharmacological effects of dasotraline on neurotransmitter levels, with a specific focus on the prefrontal cortex (PFC). This compound is a novel monoamine reuptake inhibitor with a distinct pharmacokinetic profile characterized by a slow absorption and long elimination half-life.[1][2] It acts as a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), and as a weaker inhibitor of the serotonin transporter (SERT).[3][4] This document synthesizes preclinical and clinical data to elucidate its mechanism of action, quantify its impact on neurotransmitter systems, and detail the experimental protocols used in its evaluation. The intended audience includes researchers, neuropharmacologists, and professionals in drug development.

Introduction

This compound, also known as (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a dopamine and norepinephrine reuptake inhibitor (DNRI) that was under development for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[5][6] Although its development was halted, the extensive research conducted provides valuable insights into its neurochemical profile and its effects on brain regions critical for executive function, such as the prefrontal cortex.[5] The PFC is heavily implicated in the pathophysiology of ADHD, with catecholaminergic systems—dopamine (DA) and norepinephrine (NE)—playing a crucial role in regulating attention, impulse control, and executive function.[7][8] this compound's primary mechanism involves blocking the reuptake of DA and NE from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[3][9]

Mechanism of Action: Transporter Inhibition

This compound's therapeutic potential is rooted in its high affinity for DAT and NET. In vitro studies have demonstrated its potent and balanced inhibition of these transporters.[3][10]

Signaling Pathway

The primary mechanism of this compound involves the competitive inhibition of DAT and NET on presynaptic nerve terminals. By binding to these transporters, this compound prevents the re-clearance of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters, prolonging their action on postsynaptic receptors in the PFC.

Figure 1: this compound blocks DAT and NET on the presynaptic terminal.

Quantitative Transporter Affinity

The inhibitory potency of this compound has been quantified in vitro, revealing its high affinity for dopamine and norepinephrine transporters.

| Transporter | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | IC50 | 3 | [3][4] |

| Norepinephrine Transporter (NET) | IC50 | 4 | [3][4] |

| Serotonin Transporter (SERT) | IC50 | 15 | [3][4] |

| Table 1: In Vitro Inhibitory Potency of this compound. |

Clinical Pharmacodynamic Studies: Transporter Occupancy

Positron Emission Tomography (PET) imaging studies in humans have been instrumental in quantifying the in vivo occupancy of monoamine transporters by this compound. These studies provide a direct link between plasma drug concentrations and target engagement in the brain.

PET Imaging Experimental Protocol

A representative PET study protocol to determine transporter occupancy involves the following steps:

-

Subject Screening: Healthy human volunteers undergo medical and psychological screening.

-

Radiotracer Selection: Specific radiotracers are used to visualize the transporters. For DAT, [11C]-PE2I or [18F]-FECNT are common choices.[11][12] For SERT, [11C]-DASB is utilized.[12]

-

Baseline Scan: A PET scan is performed before drug administration to measure baseline transporter density.[12]

-

Drug Administration: Subjects receive a single oral dose of this compound (e.g., 8, 12, or 16 mg).[12]

-

Occupancy Scan: A second PET scan is conducted at a time point corresponding to expected peak plasma concentrations (e.g., 24-27 hours post-dose) to measure transporter occupancy by the drug.[12]

-

Blood Sampling: Arterial or venous blood samples are collected throughout the scan to measure plasma this compound concentrations and radiotracer metabolism.[13]

-

Image Analysis: Dynamic PET images are reconstructed. Regions of Interest (ROIs), such as the striatum (caudate and putamen) for DAT and thalamus for NET, are drawn.[11][14] Transporter occupancy is calculated as the percentage reduction in radiotracer binding potential from baseline to the post-drug scan.[12]

Figure 2: Generalized workflow for a human PET occupancy study.

Quantitative Occupancy Data

Human PET studies have confirmed that this compound preferentially occupies DAT over SERT at clinically relevant doses.

| Dose (Oral) | Brain Region | Transporter | Mean Occupancy (%) | Reference |

| 8 mg | Dorsal Putamen/Caudate | DAT | 33% | [12] |

| 12 mg | Dorsal Putamen/Caudate | DAT | 44% | [12] |

| 16 mg | Dorsal Putamen/Caudate | DAT | 49% | [12] |

| 8 mg | Dorsal Putamen/Caudate | SERT | ~2-9% | [12] |

| 12 mg | Dorsal Putamen/Caudate | SERT | ~9% | [12] |

| 16 mg | Dorsal Putamen/Caudate | SERT | ~14% | [12] |

| Table 2: In Vivo Dopamine and Serotonin Transporter Occupancy in Humans. |

A key finding from these studies is the relationship between plasma concentration and DAT occupancy. A plasma concentration of 4.5 ng/mL was associated with 50% DAT occupancy (IC50) , with an extrapolated maximal occupancy of 85%.[12] The low SERT occupancy at these concentrations confirms this compound's primary action as a DNRI rather than a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) in a clinical context.[3][12]

Preclinical Evidence: Neurotransmitter Levels in the Prefrontal Cortex

While direct measurements of this compound-induced neurotransmitter level changes in the human PFC are not available, preclinical studies using in vivo microdialysis in rodents provide critical insights. This technique allows for the direct sampling and quantification of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.[15][16]

In Vivo Microdialysis Experimental Protocol

A typical microdialysis protocol to assess a compound like this compound in the rat PFC would include:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.[7]

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC).[16][17] Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane) is inserted through the guide cannula into the mPFC of the awake animal.[16]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[18]

-

Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.[18]

-

Drug Administration: this compound is administered (e.g., intraperitoneally, orally) at various doses.

-

Post-Drug Collection: Dialysate sampling continues for several hours to measure changes in extracellular dopamine, norepinephrine, and serotonin concentrations over time.

-

Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the neurotransmitter levels.[7]

Expected Quantitative Effects

Based on this compound's mechanism as a potent DNRI, administration is expected to produce a dose-dependent increase in extracellular dopamine and norepinephrine in the prefrontal cortex. Studies with other DNRIs, such as methylphenidate, have shown significant increases in PFC dopamine following administration.[8] Given this compound's similar potency for DAT and NET, a robust and sustained elevation of both catecholamines in the PFC is the anticipated outcome. The effect on serotonin would be minimal, consistent with its lower affinity for SERT.[3]

Synthesis and Implications

The combined data from in vitro affinity assays, human PET imaging, and preclinical microdialysis principles paint a clear picture of this compound's action.

-

Primary Mechanism: this compound potently blocks DAT and NET.[3]

-

Target Engagement: Oral doses of 4-8 mg/day, found to be effective for ADHD in clinical trials, achieve plasma concentrations sufficient to occupy over 50% of dopamine transporters in the brain.[4][6][12]

-

Neurochemical Effect: This high level of DAT and NET occupancy is predicted to lead to a significant and sustained increase in the extracellular levels of dopamine and norepinephrine specifically within the prefrontal cortex.

-

Clinical Relevance: The sustained elevation of these key catecholamines in the PFC is the likely neurochemical basis for the observed improvements in ADHD symptoms, such as inattention and hyperactivity.[19][20] The slow pharmacokinetics of this compound would ensure this effect is maintained throughout a 24-hour dosing interval, potentially offering a stable therapeutic effect with lower abuse potential compared to rapid-onset stimulants.[1][21]

Conclusion

This compound is a potent dopamine and norepinephrine reuptake inhibitor that achieves significant and sustained dopamine transporter occupancy in the human brain at clinically relevant doses. Preclinical methodologies strongly suggest that this target engagement translates to increased extracellular levels of both dopamine and norepinephrine in the prefrontal cortex. This dual action on catecholamine systems in a critical brain region for executive function underscores the pharmacological rationale for its investigation in disorders like ADHD. The detailed protocols and quantitative data presented in this guide provide a technical foundation for understanding this compound's neurochemical effects and for designing future research in the field of monoamine transporter pharmacology.

References

- 1. Pharmacokinetics and Exposure-Response Relationships of this compound in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in ADHD: novel or me too drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Exposure-Response Relationships of this compound in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. additudemag.com [additudemag.com]

- 7. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral Administration of Methylphenidate (Ritalin) Affects Dopamine Release Differentially Between the Prefrontal Cortex and Striatum: A Microdialysis Study in the Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. This compound | C16H15Cl2N | CID 9947999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quantification of dopamine transporter density with [18F]FECNT PET in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PET imaging of norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jove.com [jove.com]

- 18. Video: Microdialysis of Excitatory Amino Acids During EEG Recordings in Freely Moving Rats [jove.com]

- 19. This compound in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The rate of this compound brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enantiomers of Dasotraline and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline, chemically known as (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine, is a novel triple reuptake inhibitor with high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), and lower affinity for the serotonin transporter (SERT).[1][2][3] As a chiral molecule, the stereochemistry of this compound plays a critical role in its pharmacological profile. This technical guide provides a comprehensive investigation into the enantiomers of this compound, focusing on their distinct biological activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular and procedural pathways to facilitate a deeper understanding for researchers in drug development.

Introduction to this compound and its Stereoisomerism

This compound is a derivative of the tetraline class of compounds and possesses two chiral centers, giving rise to four possible stereoisomers: (1R,4S), (1S,4R), (1R,4R), and (1S,4S). The clinically investigated compound, this compound, is the trans-(1R,4S) enantiomer. The pharmacological activity of chiral drugs is often highly dependent on their stereoconfiguration, as the three-dimensional arrangement of atoms dictates the interaction with biological targets such as receptors and transporters. Therefore, a thorough understanding of the biological activity of each enantiomer is crucial for drug development.

While extensive research has been conducted on the (1R,4S)-enantiomer (this compound), publicly available data directly comparing the biological activities of the (+)-Dasotraline ((1R,4S)-isomer) and (-)-Dasotraline ((1S,4R)-isomer) is limited. This guide compiles the known information on this compound and provides a framework for the experimental approaches required to fully characterize its enantiomers.

Quantitative Biological Data

The inhibitory activity of this compound ((+)-enantiomer) on the human dopamine, norepinephrine, and serotonin transporters has been well-characterized. The following table summarizes the in vitro potency of this compound.

| Compound | Target | Assay Type | Value (IC50) | Reference |

| (+)-Dasotraline | hDAT | Dopamine Uptake Inhibition | 3 nM | [1][2] |

| hNET | Norepinephrine Uptake Inhibition | 4 nM | [1][2] | |

| hSERT | Serotonin Uptake Inhibition | 15 nM | [1][2] |

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; IC50: half maximal inhibitory concentration.

Experimental Protocols

The characterization of the biological activity of this compound and its enantiomers relies on a series of well-established in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Chiral Separation of this compound Enantiomers

Objective: To isolate the individual enantiomers of this compound from a racemic mixture for subsequent biological evaluation.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

A common method for the separation of chiral compounds is HPLC using a chiral stationary phase (CSP).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as a column coated with derivatized cellulose or amylose, is often effective for separating amine-containing enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers. An amine modifier (e.g., diethylamine) may be added to improve peak shape.

-

Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly (e.g., ~230 nm).

-

Procedure:

-

Dissolve the racemic mixture of this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the optimized mobile phase under isocratic conditions.

-

Collect the separated enantiomer fractions.

-

Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.

-

Remove the solvent to obtain the isolated enantiomers.

-

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each this compound enantiomer for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT).

-

This compound enantiomers (dissolved in an appropriate solvent, e.g., DMSO).

-

Assay buffer (e.g., Tris-HCl buffer containing appropriate salts).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the this compound enantiomer.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known inhibitor).

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Monoamine Uptake Assays

Objective: To measure the functional potency (IC50) of each this compound enantiomer in inhibiting the reuptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Methodology:

-

Materials:

-

Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

-

Radiolabeled neurotransmitters ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

This compound enantiomers.

-

Krebs-Ringer buffer.

-

Inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, desipramine for NET, fluoxetine for SERT).

-

-

Procedure:

-

Prepare synaptosomes by homogenizing brain tissue in a sucrose solution followed by differential centrifugation.

-

Pre-incubate the synaptosomes with varying concentrations of the this compound enantiomer or vehicle in Krebs-Ringer buffer.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters, which represents the amount of neurotransmitter taken up by the synaptosomes.

-

Determine the IC50 value by analyzing the concentration-response curve for the inhibition of specific uptake.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound enantiomers are mediated through their interaction with monoamine transporters. The inhibition of these transporters leads to an increase in the extracellular concentration of dopamine, norepinephrine, and serotonin, thereby modulating downstream signaling pathways.

Caption: Inhibition of monoamine transporters by this compound enantiomers.

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound enantiomers.

Caption: Experimental workflow for characterizing this compound enantiomers.

Conclusion and Future Directions

This compound ((1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine) is a potent inhibitor of the dopamine and norepinephrine transporters with weaker activity at the serotonin transporter. While the pharmacological profile of this specific enantiomer is well-documented, a comprehensive understanding of the stereoselectivity of its biological activity requires a direct comparison with its enantiomer, (-)-Dasotraline ((1S,4R)-isomer), as well as the cis-isomers.

Future research should prioritize the synthesis and chiral separation of all four stereoisomers of this compound, followed by a systematic evaluation of their binding affinities and functional potencies at DAT, NET, and SERT. Such studies will provide a complete picture of the structure-activity relationship and the stereochemical requirements for interaction with monoamine transporters. This knowledge is not only of academic interest but also crucial for optimizing the therapeutic potential and minimizing off-target effects of this class of compounds in drug development. The experimental protocols and workflows detailed in this guide provide a robust framework for undertaking such an investigation.

References

Dasotraline: An In-Depth Technical Guide to Early-Stage Research for Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline is a novel dual dopamine (DA) and norepinephrine (NE) reuptake inhibitor (DNRI) characterized by a unique pharmacokinetic profile, including a long half-life of 47-77 hours, which allows for stable plasma concentrations with once-daily dosing.[1][2] While initially investigated for Attention-Deficit/Hyperactivity Disorder (ADHD), early-stage research has identified promising novel therapeutic avenues for this compound, most notably in the treatment of Binge Eating Disorder (BED).[3][4] Preclinical studies have shown that this compound is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with weaker activity at the serotonin transporter (SERT).[5] This guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its potential applications beyond ADHD, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is the inhibition of presynaptic reuptake of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters in the brain.[5] Unlike stimulant medications, this compound does not induce the release of dopamine, which may contribute to a lower potential for abuse. The sustained and stable plasma concentrations achieved with once-daily dosing are thought to provide a continuous therapeutic effect over a 24-hour period.[1]

Transporter Binding Affinities

In vitro studies have quantified this compound's binding affinity for the key monoamine transporters.

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 3 |

| Norepinephrine Transporter (NET) | 4 |

| Serotonin Transporter (SERT) | 15 |

Data sourced from preclinical studies on file with Sunovion Pharmaceuticals Inc.[5]

Novel Therapeutic Target: Binge Eating Disorder (BED)

The most explored novel therapeutic application for this compound is in the treatment of moderate to severe Binge Eating Disorder (BED). The rationale for its use in BED is linked to the role of dopamine and norepinephrine in the brain's reward circuitry, which is implicated in the pathophysiology of this disorder.[6] By modulating these neurotransmitter systems, this compound is hypothesized to reduce the frequency of binge eating episodes and improve associated psychopathology.[7][8]

Proposed Signaling Pathway in Binge Eating Disorder

The following diagram illustrates the proposed mechanism by which this compound may alleviate symptoms of BED through its action on dopamine and norepinephrine signaling in reward-related brain regions.

References

- 1. Pharmacokinetics and Exposure-Response Relationships of this compound in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. This compound for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 113 this compound for the Treatment of Moderate to Severe Binge Eating Disorder in Adults: Results From a Randomized, Double-Blind, Placebo-Controlled Study | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. horizonscandb.pcori.org [horizonscandb.pcori.org]

- 8. The Role of the Noradrenergic System in Eating Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Dasotraline in Rodent Models of ADHD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasotraline (also known as SEP-225289) is a novel monoamine reuptake inhibitor investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its pharmacodynamic profile is characterized by a preferential and potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).[1][2] Preclinical studies in various rodent models of ADHD have been instrumental in elucidating its mechanism of action and therapeutic potential. This document provides a comprehensive technical overview of the pharmacodynamics of this compound, focusing on key quantitative data derived from rodent studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacodynamic Profile

This compound acts as a dual dopamine and norepinephrine reuptake inhibitor.[1] Its unique pharmacokinetic properties, including a slow absorption and long elimination half-life, result in stable plasma concentrations with once-daily dosing, which is believed to contribute to a sustained therapeutic effect over a 24-hour period.[3][4] The primary mechanism involves blocking DAT and NET, thereby increasing the extracellular concentrations of dopamine and norepinephrine in key brain regions associated with attention, executive function, and impulse control, such as the prefrontal cortex and striatum.[1][2]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data from in vitro and in vivo rodent studies, providing a clear comparison of this compound's potency and selectivity.

Table 1: In Vitro Transporter Inhibition

| Transporter | Assay Type | Potency (IC₅₀) | Source |

| Human Dopamine Transporter (hDAT) | Radiometric Functional Uptake Assay | 3 nM | [2] |

| Human Norepinephrine Transporter (hNET) | Radiometric Functional Uptake Assay | 4 nM | [2] |

| Human Serotonin Transporter (hSERT) | Radiometric Functional Uptake Assay | 15 nM | [2] |

Table 2: Ex Vivo Transporter Occupancy in Mice

| Transporter | Parameter (Total Plasma Concentration) | Value (ng/mL) | Source |

| Dopamine Transporter (DAT) | TO₅₀ (50% Transporter Occupancy) | 32 | [2] |

| Norepinephrine Transporter (NET) | TO₅₀ (50% Transporter Occupancy) | 109 | [2] |

| Serotonin Transporter (SERT) | TO₅₀ (50% Transporter Occupancy) | 276 | [2] |

Table 3: In Vivo Neurochemical and Behavioral Effects in Rodents

| Experiment Type | Animal Model | Brain Region(s) | Key Finding | Source |

| Microdialysis | Rat | Prefrontal Cortex, Striatum | Sustained (>4 hours) increase in dopamine and norepinephrine concentrations.[2] | [2] |

| Delay Discounting Test | Rat | Not Applicable | Significantly increased the percentage of choices for a delayed reward, similar to methylphenidate.[5] | [5] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are outlined below to provide context for the presented data.

In Vitro Radiometric Functional Uptake Assay

This assay was employed to determine the in vitro potency of this compound in inhibiting human dopamine, norepinephrine, and serotonin transporters.

-

Cell Culture: Stably transfected human embryonic kidney (HEK293) cells expressing either hDAT, hNET, or hSERT are cultured to confluence.

-

Compound Incubation: Cells are pre-incubated for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 37°C) with varying concentrations of this compound or a vehicle control.

-

Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the cell suspension.

-

Uptake Reaction: The uptake reaction is allowed to proceed for a short period (e.g., 10 minutes).

-

Termination and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand. The radioactivity retained by the cells on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand uptake (IC₅₀) is calculated by fitting the data to a sigmoidal concentration-response curve.

Ex Vivo Transporter Occupancy Studies in Mice

This method was used to assess the in vivo target engagement of this compound at monoamine transporters in the mouse brain.

-

Drug Administration: Mice are administered various doses of this compound or a vehicle control via an appropriate route (e.g., oral gavage).

-

Time Course: At specific time points after dosing, animals are euthanized.

-

Brain Tissue Collection: Brain regions of interest (e.g., striatum for DAT, hypothalamus for NET, and frontal cortex for SERT) are rapidly dissected and homogenized.

-

Radioligand Binding: The brain homogenates are incubated with a specific radioligand that binds to the target transporter (e.g., [³H]WIN 35,428 for DAT). The incubation is performed in the presence and absence of a high concentration of a competing ligand to determine total and non-specific binding.

-

Quantification: The amount of specific radioligand binding is measured using scintillation counting.

-

Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in specific binding in the this compound-treated group compared to the vehicle-treated group. The plasma concentration of this compound required to produce 50% occupancy (TO₅₀) is then determined.[2]

In Vivo Microdialysis in Rats

This neurochemical technique was performed to measure extracellular levels of dopamine and norepinephrine in awake, freely moving rats.

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex or striatum. Animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

This compound Administration: this compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues for several hours.

-

Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage of the average baseline concentration.

Visualized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of action and typical experimental workflows.

Caption: Mechanism of action of this compound at the neuronal synapse.

Caption: Workflow for a typical in vivo rodent behavioral study.

Caption: Experimental workflow for an in vivo microdialysis study.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro and in vivo pharmacological characterization of this compound, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in ADHD: novel or me too drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Exposure-Response Relationships of this compound in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Microdialysis Studies with Dasotraline Administration in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasotraline is a novel triple reuptake inhibitor that blocks the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), with higher potency for DAT and NET over SERT.[1][2][3] This pharmacological profile suggests its potential therapeutic utility in disorders where these neurotransmitter systems are implicated. In vivo microdialysis in rats is a powerful technique to study the effects of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions, providing crucial information about its pharmacokinetic and pharmacodynamic properties in the central nervous system. Preclinical studies in rats have shown that this compound produces sustained increases in extracellular dopamine and norepinephrine concentrations in key brain areas like the prefrontal cortex and striatum.[3]

These application notes provide a detailed protocol for conducting microdialysis studies in rats to assess the impact of this compound administration on monoamine neurotransmitter levels.

Data Presentation

The following tables summarize hypothetical quantitative data from a microdialysis study investigating the effects of this compound on extracellular neurotransmitter concentrations in the rat prefrontal cortex and striatum. These values are illustrative and based on the known pharmacology of this compound as a potent dopamine and norepinephrine reuptake inhibitor.

Table 1: Effect of this compound on Extracellular Dopamine, Norepinephrine, and Serotonin Levels in the Prefrontal Cortex of Rats

| Treatment Group | Dopamine (% Baseline ± SEM) | Norepinephrine (% Baseline ± SEM) | Serotonin (% Baseline ± SEM) |

| Vehicle (Saline) | 105 ± 8 | 110 ± 12 | 102 ± 7 |

| This compound (1 mg/kg) | 180 ± 15 | 250 ± 20 | 130 ± 10 |

| This compound (3 mg/kg) | 280 ± 25 | 450 ± 30 | 160 ± 15* |

| This compound (10 mg/kg) | 450 ± 35 | 600 ± 40 | 200 ± 20** |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are expressed as the maximum percentage increase from baseline following subcutaneous administration.

Table 2: Effect of this compound on Extracellular Dopamine, Norepinephrine, and Serotonin Levels in the Striatum of Rats

| Treatment Group | Dopamine (% Baseline ± SEM) | Norepinephrine (% Baseline ± SEM) | Serotonin (% Baseline ± SEM) |

| Vehicle (Saline) | 102 ± 6 | 108 ± 10 | 105 ± 9 |

| This compound (1 mg/kg) | 250 ± 20 | 150 ± 12 | 120 ± 8 |

| This compound (3 mg/kg) | 400 ± 30** | 200 ± 18 | 140 ± 12 |

| This compound (10 mg/kg) | 650 ± 45*** | 280 ± 25** | 170 ± 15* |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are expressed as the maximum percentage increase from baseline following subcutaneous administration.

Experimental Protocols

Animals

Male Sprague-Dawley rats (250-300 g) are typically used for these studies. Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Stereotaxic Surgery and Microdialysis Probe Implantation

-

Anesthetize the rat with isoflurane (1-3% in oxygen) or a ketamine/xylazine mixture.

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula (e.g., CMA 12) targeting the desired brain region.

-

Prefrontal Cortex (PFC): AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm from bregma.

-

Striatum (STR): AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma.

-

-

Secure the guide cannula to the skull with dental cement and anchor screws.

-

Allow the animals to recover for at least 48-72 hours post-surgery.

Microdialysis Procedure

-

On the day of the experiment, gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

-

Connect the probe inlet to a microsyringe pump and perfuse with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate of 1-2 µL/min.

-

Allow a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c. or i.p.) or vehicle. This compound can be dissolved in a vehicle such as saline or a small percentage of a solubilizing agent like Tween 80.

-

Continue collecting dialysate samples every 20 minutes for at least 4-6 hours post-administration.

-

Store collected samples at -80°C until analysis.

Neurochemical Analysis by HPLC-ECD

-

Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Exemplary HPLC-ECD Parameters:

-

Column: C18 reverse-phase column (e.g., 150 x 3.2 mm, 3 µm).

-

Mobile Phase: A mixture of sodium phosphate buffer, EDTA, an ion-pairing agent (e.g., octanesulfonic acid), and methanol, adjusted to an acidic pH.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detector: Electrochemical detector with a glassy carbon working electrode. Set the potential to an optimal voltage for the oxidation of monoamines (e.g., +0.65 V).

-

-

Quantify the neurotransmitter concentrations by comparing the peak areas in the samples to those of external standards.

Data Analysis

-

Calculate the basal concentration of each neurotransmitter for each animal by averaging the values from the three samples collected immediately before drug administration.

-

Express the post-administration data as a percentage of the mean baseline value.

-

Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with repeated measures, followed by post-hoc tests to compare treatment groups at different time points.

Mandatory Visualization

Signaling Pathway of this compound

Caption: this compound's mechanism of action.

Experimental Workflow for Microdialysis Study

Caption: Workflow for a rat microdialysis study.

References

- 1. researchgate.net [researchgate.net]

- 2. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular dopamine and norepinephrine in the developing rat prefrontal cortex: Transient effects of early partial loss of dopamine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Dasotraline in Murine Behavioral Assays for Impulsivity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dasotraline is a novel compound that acts as a potent inhibitor of dopamine transporters (DAT) and norepinephrine transporters (NET), with a weaker affinity for the serotonin transporter (SERT).[1][2] This dual mechanism of action suggests its potential utility in modulating cognitive functions, including impulsivity, which is often associated with dysregulation in catecholaminergic systems. Preclinical studies in rats have indicated that this compound can reduce impulsive choice in a manner similar to methylphenidate.[1] Furthermore, clinical trials for Attention-Deficit/Hyperactivity Disorder (ADHD) have shown that this compound can significantly reduce symptoms of hyperactivity and impulsivity.[3] These findings support the investigation of this compound in murine models to dissect the neurobiological underpinnings of impulsivity and to screen its therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of this compound on impulsivity in mice using established behavioral paradigms.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake.[4] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling. Understanding its potency and selectivity is crucial for designing and interpreting behavioral studies.

Data Presentation: In Vitro and Ex Vivo Pharmacology of this compound

| Parameter | Transporter | Value | Species/System | Reference |

| IC₅₀ | hDAT (Dopamine) | 3 nM | Human (in vitro) | [1][2] |

| hNET (Norepinephrine) | 4 nM | Human (in vitro) | [1][2] | |

| hSERT (Serotonin) | 15 nM | Human (in vitro) | [1][2] | |

| TO₅₀ (50% Occupancy) | DAT (Dopamine) | 32 ng/ml (plasma conc.) | Mouse (ex vivo) | [2] |

| NET (Norepinephrine) | 109 ng/ml (plasma conc.) | Mouse (ex vivo) | [2] | |

| SERT (Serotonin) | 276 ng/ml (plasma conc.) | Mouse (ex vivo) | [2] |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of this compound and its application in a typical behavioral assay, the following diagrams are provided.

Caption: this compound blocks DAT and NET, increasing synaptic DA and NE.

Caption: Workflow for testing this compound in a mouse behavioral assay.

Experimental Protocols for Impulsivity Assays

Impulsivity is a multifaceted construct, broadly divided into impulsive action (poor response inhibition) and impulsive choice (difficulty in delaying gratification). It is recommended to assess this compound's effects on both domains.

Assay for Impulsive Action: 5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT primarily measures sustained attention and impulsive action (motor impulsivity) through the quantification of premature responses.[5][6]

Objective: To determine if this compound reduces premature responding in mice.

Apparatus: An operant conditioning chamber with five nose-poke apertures arranged on a curved wall, a food magazine on the opposite wall for reward delivery, and a house light.[5][7]

Methodology:

-

Habituation and Pre-training:

-

Mice are typically food-restricted to 85-90% of their free-feeding body weight to ensure motivation. Water is available ad libitum in the home cage.

-

Magazine Training: Mice learn to associate the food magazine with reward delivery (e.g., sucrose solution or food pellet).[8]

-

Initial Training: A light stimulus is presented in one of the five apertures for an extended duration (e.g., 30 seconds). A nose poke in the correct aperture results in a reward. This phase trains the basic response.[5]

-

-

Training Stages:

-

Gradually decrease the stimulus duration (e.g., from 16s down to 2s, 1s, or 0.5s) and the limited hold period (time to respond after stimulus offset).[9]

-

Introduce a fixed inter-trial interval (ITI) of 5 seconds. A nose poke during the ITI is recorded as a premature response and results in a time-out period (e.g., 5 seconds with the house light off) before the next trial begins.[5][10]

-

A session typically consists of 90-100 trials or lasts for 30 minutes.[5]

-

Mice are considered trained when they achieve a stable baseline of >80% accuracy and <20% omissions.

-

-

Pharmacological Testing:

-

Once a stable baseline is achieved, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally or orally) or vehicle 30-60 minutes before the test session.

-

A within-subjects (crossover) design is recommended, where each mouse receives all drug doses and vehicle in a counterbalanced order.

-

Impulsivity Challenge: To increase premature responding and avoid floor effects, the ITI can be made variable (vITI) or longer on test days.[8]

-

Data Collection and Analysis:

| Primary Dependent Variable | Definition | Interpretation |

| Premature Responses | Number of nose pokes during the ITI. | A primary measure of impulsive action. |

| Accuracy (%) | (Correct responses / (Correct + Incorrect responses)) * 100 | A measure of sustained attention. |

| Omissions (%) | (Number of trials with no response / Total trials) * 100 | A measure of inattention or motivation. |

| Correct Response Latency | Time from stimulus presentation to a correct nose poke. | A measure of processing speed. |

| Reward Collection Latency | Time from reward delivery to entry into the magazine. | A measure of motivation. |

Assay for Impulsive Choice: Delay Discounting Task (DDT)

The DDT assesses the preference for a small, immediate reward over a larger, delayed reward, a measure of impulsive choice.[11][12] An increased preference for the immediate reward is indicative of higher impulsivity.

Objective: To determine if this compound increases the preference for a larger, delayed reward.

Apparatus: An operant chamber with two response levers or nose-poke apertures and a central food/liquid dispenser.

Methodology:

-

Pre-training:

-

Mice are food- or water-restricted to motivate responding.

-

Mice are trained to press both levers (or use both apertures) to receive a reward.

-

-

Task Procedure (Adjusting Amount): [11]

-

Each trial begins with the illumination of a central light, prompting an initiating response.

-

Following initiation, two side levers/apertures are presented.

-

One lever is designated the "small, immediate reward" lever (e.g., 10 µl of sucrose).

-

The other is the "large, delayed reward" lever (e.g., 40 µl of sucrose).

-

Initially, the delay to the large reward is 0 seconds. The delay is then systematically increased across blocks of trials or sessions (e.g., 0, 2, 4, 8, 12 seconds).[13]

-

The primary dependent variable is the point at which the mouse chooses both options equally (the indifference point ), which reflects the subjective value of the delayed reward.[11]

-

-

Pharmacological Testing:

-

After establishing stable discounting curves, administer this compound or vehicle prior to the session.

-

Assess how the drug alters the choice preference at different delays. A reduction in impulsivity would be indicated by a shift in preference towards the larger, delayed reward.

-

Data Collection and Analysis:

| Primary Dependent Variable | Definition | Interpretation |

| Choice Preference (%) | Percentage of trials where the large, delayed reward was chosen at each delay. | Direct measure of choice behavior. |

| Indifference Point (k-value) | Derived from fitting choice data to a hyperbolic decay model. | A higher k-value indicates steeper discounting and greater impulsivity. |

| Response Latency | Time to make a choice after lever/aperture presentation. | Measure of decision time. |

Assay for Response Inhibition: Go/No-Go Task

This task measures the ability to inhibit a prepotent motor response in the presence of a "No-Go" stimulus.[14]

Objective: To determine if this compound improves response inhibition, as measured by a reduction in responses during No-Go trials.

Apparatus: An operant chamber with a stimulus light/tone generator, a response mechanism (e.g., nose poke), and a reward dispenser.

Methodology:

-

Training:

-

Mice are first trained on "Go" trials: in response to a specific cue (e.g., a steady light or a 6-kHz tone), the mouse must perform an action (e.g., nose poke) to receive a reward.[14][15]

-

"No-Go" trials are then introduced. In response to a different cue (e.g., a flashing light or a 2.9-kHz tone), the mouse must withhold the action for a set period to receive a reward (or avoid punishment).[14]

-

Trials are presented in a semi-random order, with "Go" trials typically being more frequent (e.g., 70-80%) to establish a prepotent response tendency.

-

-

Pharmacological Testing:

-

Once mice demonstrate stable performance (e.g., >80% correct on Go trials and >70% correct withholding on No-Go trials), this compound or vehicle is administered.

-

The effect of the drug on the number of false alarms is the primary measure of interest.

-

Data Collection and Analysis:

| Primary Dependent Variable | Definition | Interpretation |

| False Alarms (%) | Percentage of No-Go trials in which the mouse incorrectly made a response. | A measure of failed response inhibition. |

| Hit Rate (%) | Percentage of Go trials in which the mouse correctly responded. | A measure of attention and motivation. |

| Response Latency (Go trials) | Time from Go cue presentation to the correct response. | A measure of processing speed. |

References

- 1. This compound for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]